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Compound of Interest

Compound Name: Ivabradine impurity 2

Cat. No.: B15602248 Get Quote

Disclaimer: The designation "Ivabradine Impurity 2" is not consistently defined across

chemical suppliers and scientific literature. This guide addresses the two primary chemical

entities identified under this name, providing a comprehensive overview of their

characterization. Researchers are advised to confirm the specific identity of any standard

labeled as "Ivabradine Impurity 2" with the supplier.

This technical guide is intended for researchers, scientists, and drug development

professionals, offering a detailed exploration of the physicochemical properties and analytical

methodologies for the characterization of potential impurities associated with the

cardiovascular drug Ivabradine.

The Ambiguity of "Ivabradine Impurity 2"
Investigations into "Ivabradine Impurity 2" reveal a significant discrepancy in its chemical

identity. The name is associated with at least two distinct compounds:

Compound A (CAS 73954-34-4): A potential process-related impurity or starting material in

the synthesis of Ivabradine.

Compound B: A compound structurally more similar to Ivabradine, likely a process-related

impurity or a degradation product.
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This guide will provide a detailed physicochemical characterization for both compounds to

address this ambiguity and provide a comprehensive resource.

Physicochemical Characterization
Compound A: N-(2,2-Dimethoxyethyl)-2-(3,4-
dimethoxyphenyl)acetamide
This compound is a potential precursor or process-related impurity in the synthesis of

Ivabradine.

Table 1: Physicochemical Properties of Compound A
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Property Value Source

IUPAC Name
N-(2,2-Dimethoxyethyl)-2-(3,4-

dimethoxyphenyl)acetamide
[1]

Synonyms Ivabradine Impurity 2 [2][3]

CAS Number 73954-34-4 [1][2][3]

Molecular Formula C₁₄H₂₁NO₅ [2][3]

Molecular Weight 283.32 g/mol [2][3]

Appearance Solid [4]

Solubility No data available

Melting Point No data available

Boiling Point No data available

SMILES
O=C(NCC(OC)OC)CC1=CC=

C(OC)C(OC)=C1
[2][3]

InChI

InChI=1S/C14H21NO5/c1-17-

11-6-5-10(7-12(11)18-2)8-

13(16)15-9-14(19-3)20-4/h5-

7,14H,8-9H2,1-4H3,(H,15,16)

[4]

InChI Key
BYIGDPKFPQSZOO-

UHFFFAOYSA-N
[4]

Compound B: 3-(3-((((1R,3S,4R,6S,7S)-3,4-
dimethoxybicyclo[4.2.0]octan-7-yl)methyl)
(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-
benzo[d]azepin-2(3H)-one
This compound is structurally very similar to Ivabradine and is likely a process-related impurity

or a degradation product.

Table 2: Physicochemical Properties of Compound B
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Property Value Source

IUPAC Name

3-(3-((((1R,3S,4R,6S,7S)-3,4-

dimethoxybicyclo[4.2.0]octan-

7-yl)methyl)

(methyl)amino)propyl)-7,8-

dimethoxy-4,5-dihydro-1H-

benzo[d]azepin-2(3H)-one

[4]

Synonyms Ivabradine Impurity 2 [4][5]

CAS Number Not consistently assigned

Molecular Formula C₂₇H₄₂N₂O₅ [4][5]

Molecular Weight 474.63 g/mol [4][5]

Appearance Solid [4]

Solubility Soluble in DMSO [4]

Storage Store at -20°C [4]

Purity > 95% [4]

Experimental Protocols
Detailed, validated experimental protocols for the specific characterization of "Ivabradine
Impurity 2" (either Compound A or B) are not widely available in the public domain. However,

based on studies of Ivabradine and its other impurities, the following general methodologies

would be applicable.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, detection, and quantification of

pharmaceutical impurities.[6] A stability-indicating HPLC method is crucial for resolving

impurities from the active pharmaceutical ingredient (API) and other degradation products.

Objective: To separate and quantify "Ivabradine Impurity 2" from Ivabradine and other

related substances.
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Column: A reversed-phase column, such as a C18 or C8, is typically used. For instance, a

Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) has been shown to be effective for

separating Ivabradine and its impurities.[9]

Mobile Phase: A gradient elution is often necessary for complex mixtures. A common mobile

phase consists of an aqueous buffer (e.g., 28 mM phosphate buffer at pH 6.0) and an

organic modifier (e.g., a mixture of acetonitrile and methanol).[9]

Flow Rate: A typical flow rate is between 1.0 and 1.6 mL/min.[9]

Detection: UV detection at a wavelength where both Ivabradine and the impurity have

significant absorbance, such as 220 nm or 286 nm, is common.[9]

Temperature: The column temperature is usually controlled, for example, at 34°C, to ensure

reproducibility.[9]

Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of

acetonitrile and water, and filtered before injection.[7]

Mass Spectrometry (MS)
MS, often coupled with liquid chromatography (LC-MS), is essential for the identification and

structural elucidation of impurities.

Objective: To determine the molecular weight and fragmentation pattern of "Ivabradine
Impurity 2" to confirm its structure.

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for

Ivabradine and its related compounds.[10]

Mass Analyzer: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-

TOF), provide accurate mass measurements, which are crucial for determining the elemental

composition of the impurity.[10]

Data Analysis: The fragmentation pattern (MS/MS spectra) of the impurity is compared with

that of the parent drug and known standards to elucidate its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule.

Objective: To obtain a detailed structural confirmation of "Ivabradine Impurity 2".

Sample Preparation: The purified impurity is dissolved in a deuterated solvent (e.g., DMSO-

d₆, CDCl₃).

Experiments:

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen

atoms.

¹³C NMR: Provides information on the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms

and confirm the overall structure.

Visualizations
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of

an unknown impurity in a drug substance.
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Figure 1: Logical Workflow for Impurity Identification
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Figure 1: Logical Workflow for Impurity Identification

Experimental Workflow for Characterization
This diagram outlines the typical experimental sequence for the physicochemical

characterization of a pharmaceutical impurity like "Ivabradine Impurity 2".
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Figure 2: Experimental Workflow for Characterization
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Figure 2: Experimental Workflow for Characterization

Potential Origins of Ivabradine Impurities
This diagram illustrates the two main sources of impurities in a drug substance: process-related

and degradation-related.
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Figure 3: Potential Origins of Ivabradine Impurities
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Figure 3: Potential Origins of Ivabradine Impurities

Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain regarding the interaction of

"Ivabradine Impurity 2" (either Compound A or B) with any biological signaling pathways. The

parent drug, Ivabradine, acts as a selective inhibitor of the hyperpolarization-activated cyclic

nucleotide-gated (HCN) channel, which is responsible for the If current in the sinoatrial node.

For structurally similar impurities like Compound B, there is a theoretical possibility of

interaction with the HCN channel or other biological targets. However, without experimental

data, this remains speculative. Forced degradation studies on Ivabradine have identified some

degradation products that are predicted in silico to have pharmacological activity.[10] Any

comprehensive analysis of an impurity should include an assessment of its potential biological

activity and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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